molecular formula C7H12ClN3O2 B2956586 Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1431964-15-6

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2956586
CAS No.: 1431964-15-6
M. Wt: 205.64
InChI Key: PYURLQDKBMBVJT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-based heterocyclic compound characterized by an amino group at the 4-position, a methyl group at the 1-position, and an ethyl ester moiety at the 3-position, with a hydrochloride counterion. Its molecular formula is C₈H₁₃ClN₃O₂ (derived from the neutral compound C₇H₁₂N₃O₂ + HCl), and it is commonly utilized as a pharmaceutical intermediate or building block in organic synthesis .

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-10(2)9-6;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYURLQDKBMBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Hydrochloride

  • Structural Differences :
    • The ester group is methyl instead of ethyl.
    • The substituent at the pyrazole 1-position is ethyl instead of methyl.
  • The ethyl group at the 1-position could introduce steric effects, influencing binding interactions in biological systems.
  • Applications: Limited data are available, but its structural similarity suggests utility as a synthetic intermediate in drug discovery.

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (CAS 1380351-61-0)

  • Structural Differences: Chlorine replaces the methyl group at the 1-position (resulting in an unsubstituted NH at the 1-position). The amino group is at the 5-position, and the ester is at the 4-position.
  • Applications : Explicitly cited as a pharmaceutical intermediate , highlighting its role in synthesizing bioactive molecules .

Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

  • Structural Differences: Core heterocycle is a 1,2,3-triazole instead of pyrazole. A pyridylmethyl group is attached at the 1-position, and an ethoxymethyleneamino substituent is present at the 5-position.
  • Physicochemical Properties :
    • The triazole ring exhibits electron delocalization (shorter C–N bonds: 1.348–1.366 Å vs. typical 1.47 Å for single bonds), enhancing stability .
    • Intramolecular hydrogen bonds (C–H⋯O/N) further stabilize the conformation.
  • Applications : Used in agrochemicals (e.g., insecticides, plant growth regulators) due to its structural complexity and bioactivity .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride Pyrazole 1-Methyl, 4-amino, 3-ethyl ester ~207.66 Pharmaceutical intermediate
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride Pyrazole 1-Ethyl, 4-amino, 3-methyl ester ~193.62 Synthetic intermediate
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate Pyrazole 1-H, 3-chloro, 5-amino, 4-ethyl ester ~217.63 Pharmaceutical intermediate
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Triazole 1-Pyridylmethyl, 5-ethoxymethyleneamino ~352.80 Agrochemicals

Research Findings and Implications

  • Reactivity : The ethyl ester group in the target compound enhances solubility in organic solvents compared to methyl analogues, facilitating reactions like nucleophilic substitution or condensation .
  • Biological Activity: Pyrazole derivatives with amino and ester groups often exhibit antimicrobial or kinase-inhibitory properties, though specific data for the target compound remain sparse. Triazole derivatives (e.g., compound in Section 2.3) demonstrate broader agrochemical applications due to their heterocyclic diversity .
  • Synthetic Challenges : Steric hindrance from the 1-methyl group in the target compound may complicate functionalization at adjacent positions, necessitating optimized reaction conditions.

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with specific substitutions that influence its biological activity. The molecular formula is C7_7H10_{10}ClN3_3O2_2, highlighting the presence of an amino group at the 4-position and a carboxylate ester at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. This mechanism is crucial in modulating metabolic pathways.
  • Receptor Modulation : It has been shown to interact with specific receptors, potentially altering signaling pathways involved in various physiological processes .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates its effectiveness against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study demonstrated sub-micromolar activity against MSSA in the presence of bioavailable copper .

Anticancer Activity

The compound has shown promise in cancer research, particularly against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. In vitro assays revealed that it inhibited cell proliferation with mean growth percentages of 38.44% and 54.25%, respectively . The mechanism appears to involve cell cycle arrest at the G2/M phase, suggesting a pro-apoptotic effect.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameChemical FormulaKey Features
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylateC7_7H10_{10}N3_3O2_2Exhibits diverse biological activities
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7_7H10_{10}N3_3O2_2Different substitution pattern affects activity
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC7_7H10_{10}N3_3O2_2Potential differences in enzyme interactions

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity : A research article documented its effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its potential as an antimicrobial agent .
  • Cancer Cell Proliferation Inhibition : Another study highlighted its ability to inhibit proliferation in cancer cell lines, supporting its development as a therapeutic agent for cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves condensation and alkylation steps. For example:

React 4-amino-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the ester .

Methylate the pyrazole nitrogen using methyl iodide in the presence of a base (e.g., NaH) .

Convert the free base to the hydrochloride salt via HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) .
Key Considerations :

  • Monitor reaction progress via TLC or LC-MS to optimize yield .
  • Use inert atmosphere (argon/nitrogen) to prevent oxidation of the amine group .

Q. Example Reaction Conditions :

StepReagents/ConditionsSolventTemperatureTimeYield
EsterificationEthyl chloroformate, K₂CO₃DMF0°C → RT12 h75–85%
MethylationMethyl iodide, NaHTHF50°C6 h60–70%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Purity : Assess via HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm) or GC (for volatile impurities) .
  • Structural Confirmation :
  • NMR : Compare ¹H/¹³C NMR shifts to literature values (e.g., pyrazole C=O at ~165 ppm, NH₂ at ~6.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z = 230.27 (base) + 36.46 (HCl) = 266.73 .
  • Elemental Analysis : Confirm C, H, N, Cl ratios within ±0.4% of theoretical values .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, goggles, and fume hood use .
  • Ventilation : Ensure adequate airflow to avoid inhalation of HCl vapors during salt formation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

  • Methodological Answer :
  • X-Ray Diffraction : Use SHELX for structure refinement. Key steps:

Index diffraction data with SHELXC .

Solve phase problem via SHELXD (direct methods) or SHELXE (experimental phasing) .

Refine with SHELXL , applying restraints for disordered ethyl/methyl groups .

  • Validation : Cross-check with Mercury’s void analysis and packing similarity tools to identify polymorphism or solvate formation .

Q. Example Crystallographic Parameters :

ParameterValue
Space GroupP2₁/c
Z’1
R-factor<0.05
CCDC DepositRequired for reproducibility

Q. What computational approaches predict the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis of the ester group in aqueous buffers (pH 1–14) .
  • Thermogravimetric Analysis (TGA) : Experimentally validate decomposition onset temperature (expected >150°C based on analogs) .
  • DFT Calculations : Compute bond dissociation energies (BDEs) for the C=O and N–H bonds to identify degradation pathways .

Q. How can biological activity assays be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2, EGFR) based on structural analogs .
  • Assay Protocol :

Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled) with IC₅₀ determination .

Cellular Uptake : Measure intracellular concentration via LC-MS/MS after 24-h exposure .

  • Data Interpretation : Normalize activity to solubility (calculate logP via HPLC retention times) .

Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyrazole derivatives?

  • Methodological Answer :
  • Root Cause : Variability often arises from:

Solvent Polarity : DMF vs. THF affects nucleophilicity of the amine group .

Catalyst Purity : Trace water in NaH reduces methylation efficiency .

  • Mitigation :
  • Optimize via DoE (Design of Experiments) varying solvent, base, and temperature .
  • Use anhydrous conditions and freshly distilled reagents .

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